2,4-Dichlorobenzyl isocyanate
Overview
Description
Zinc acetate is a chemical compound with the formula Zn(CH₃CO₂)₂. It commonly occurs as a dihydrate, Zn(CH₃CO₂)₂·2H₂O, and is a colorless solid. Zinc acetate is widely used in various applications, including as a dietary supplement, in chemical synthesis, and in medicine. It is known for its astringent properties and is often used in lozenges to treat the common cold .
Mechanism of Action
Target of Action
2,4-Dichlorobenzyl isocyanate, also known as 2,4-dichloro-1-(isocyanatomethyl)benzene, is an organic building block containing an isocyanate group
Mode of Action
It is known that isocyanates can react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials.
Pharmacokinetics
It is known that isocyanates can be absorbed through the skin and respiratory tract, and can cause irritation and sensitization .
Result of Action
Exposure to isocyanates can cause irritation and sensitization, and chronic exposure can lead to respiratory disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of compounds with active hydrogen atoms can cause the isocyanate group to react. Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc acetate can be synthesized through the reaction of zinc metal or zinc oxide with acetic acid. The reaction between zinc metal and acetic acid produces zinc acetate and hydrogen gas: [ \text{Zn} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2 ]
Alternatively, zinc oxide can react with acetic acid to form zinc acetate and water: [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, zinc acetate is often produced by dissolving zinc oxide or zinc hydroxide in aqueous acetic acid. The solution is then evaporated to oversaturation, gradually cooled, and held for a specific period to allow crystallization .
Chemical Reactions Analysis
Types of Reactions: Zinc acetate undergoes various chemical reactions, including complexation, substitution, and precipitation reactions. For example, it can form complexes with ascorbic acid, leading to the formation of nanoscale particles with unique optical properties .
Common Reagents and Conditions:
Complexation: Zinc acetate reacts with ascorbic acid under ambient conditions to form luminescent nanoscale particles.
Substitution: It can react with other metal salts to form different metal acetates.
Precipitation: Zinc acetate can precipitate out of solution when reacted with certain reagents.
Major Products:
Complexation with Ascorbic Acid: Formation of luminescent nanoscale particles.
Substitution Reactions: Formation of various metal acetates.
Scientific Research Applications
Zinc acetate has numerous applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as an intermediate in chemical synthesis.
Biology: Plays a role in enzyme functions and protein synthesis.
Medicine: Used in lozenges to treat the common cold, as a dietary supplement to treat zinc deficiency, and in the treatment of Wilson’s disease
Comparison with Similar Compounds
- Zinc chloride
- Zinc sulfate
- Copper(II) acetate
- Basic beryllium acetate
Properties
IUPAC Name |
2,4-dichloro-1-(isocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUATRKBRZCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404877 | |
Record name | 2,4-Dichlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-32-1 | |
Record name | 2,4-Dichlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorobenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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